molecular formula C14H15N3 B12751518 Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,9-trimethyl- CAS No. 113597-52-7

Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,9-trimethyl-

Cat. No.: B12751518
CAS No.: 113597-52-7
M. Wt: 225.29 g/mol
InChI Key: SAMLPJHOPRHIOW-UHFFFAOYSA-N
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Description

Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,9-trimethyl- is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties. This compound, with its unique structure, may exhibit distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,9-trimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrrolo and benzodiazepine rings through cyclization of appropriate precursors.

    Methylation: Introduction of methyl groups at specific positions using methylating agents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,9-trimethyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents like dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to other benzodiazepines.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,9-trimethyl- involves its interaction with specific molecular targets. These may include:

    Receptor Binding: Binding to receptors in the central nervous system, similar to other benzodiazepines.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its sedative effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,9-trimethyl- is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to other benzodiazepines.

Properties

CAS No.

113597-52-7

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

2,4,9-trimethyl-3,10-dihydropyrrolo[3,2-i][1,5]benzodiazepine

InChI

InChI=1S/C14H15N3/c1-8-6-9(2)17-14-12(15-8)5-4-11-7-10(3)16-13(11)14/h4-5,7,16H,6H2,1-3H3

InChI Key

SAMLPJHOPRHIOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(C=C2)C=C(N3)C)N=C(C1)C

Origin of Product

United States

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